(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid
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Overview
Description
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a pyrazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid . The general procedure includes:
Reactants: Aryl halide (4-Cyclopropyl-2-bromophenyl) and pyrazole boronic acid.
Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄.
Base: Potassium carbonate (K₂CO₃).
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) in organic solvents.
Major Products Formed
Oxidation: Corresponding phenol.
Reduction: Corresponding borane.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Scientific Research Applications
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid: Similar structure but lacks the cyclopropyl group.
(4-(1H-Pyrazol-1-ylsulfonyl)phenyl)boronic acid: Contains a sulfonyl group instead of a cyclopropyl group.
(4-(1H-Pyrazol-4-yl)phenyl)boronic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H13BN2O2 |
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Molecular Weight |
228.06 g/mol |
IUPAC Name |
(4-cyclopropyl-2-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)11-5-4-10(9-2-3-9)8-12(11)15-7-1-6-14-15/h1,4-9,16-17H,2-3H2 |
InChI Key |
JAGWOWZBBXHXLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CC2)N3C=CC=N3)(O)O |
Origin of Product |
United States |
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